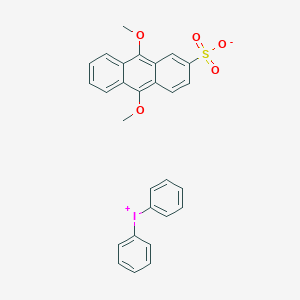

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate

Vue d'ensemble

Description

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is a chemical compound known for its role as a photoacid generator. It is used in various photochemical applications due to its ability to generate acid upon exposure to light. This compound has a molecular formula of C28H23IO5S and a molecular weight of 598.45 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate typically involves the reaction of iodobenzene with 9,10-dimethoxyanthracene-2-sulfonic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and stringent reaction conditions are essential to achieve the desired product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate undergoes several types of chemical reactions, including:

Photolysis: Upon exposure to light, it generates acid, which can catalyze various chemical reactions.

Substitution Reactions: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing Agents: For the initial synthesis.

Light Sources: For photolysis reactions.

Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. Photolysis typically results in the generation of acid, while substitution reactions yield various substituted products .

Applications De Recherche Scientifique

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate has several scientific research applications, including:

Photolithography: Used as a photoacid generator in the production of microelectronic devices.

Polymer Chemistry: Employed in the synthesis of photosensitive polymers and resists.

Material Science: Utilized in the development of advanced materials with specific photochemical properties.

Mécanisme D'action

The mechanism of action of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate involves the generation of acid upon exposure to light. The generated acid can then catalyze various chemical reactions, such as the cross-linking of polymers. The molecular targets and pathways involved include the activation of the iodonium group and subsequent acid generation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diphenyliodonium hexafluorophosphate

- Triphenylsulfonium triflate

- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Uniqueness

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is unique due to its specific photochemical properties and its ability to generate acid efficiently upon exposure to light. This makes it particularly valuable in applications requiring precise control over acid generation, such as photolithography and the synthesis of photosensitive materials .

Activité Biologique

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (DPI-DMAS) is a compound of significant interest in photochemistry and materials science due to its unique properties as a photoinitiator. This article delves into the biological activity of DPI-DMAS, exploring its mechanisms, applications, and implications in various fields.

Chemical Structure and Properties

DPI-DMAS is characterized by its diphenyliodonium cation paired with the 9,10-dimethoxyanthracene-2-sulfonate anion. The structure allows for efficient electron transfer processes when exposed to light, particularly in the ultraviolet (UV) spectrum. The photochemical behavior of DPI-DMAS involves its dissociation to yield 9,10-dimethoxyanthracene-2-sulfonic acid upon irradiation, which is crucial for its function as a photoacid generator (PAG) .

The biological activity of DPI-DMAS can be attributed to its ability to generate reactive species upon photolysis. When exposed to UV light, the compound undergoes intra-ion-pair electron transfer, resulting in the formation of an excited state that can initiate various chemical reactions. This mechanism is essential for applications in photopolymerization and photo-induced processes .

| Property | Value |

|---|---|

| Absorption Maximum | 365 nm |

| Quantum Yield of Photoacid Generation | 0.48 |

| Dissociation Product | 9,10-dimethoxyanthracene-2-sulfonic acid |

Biological Applications

DPI-DMAS has been investigated for its potential applications in various biological contexts:

- Photoinitiators in Polymer Chemistry : DPI-DMAS is employed as a photoinitiator in cationic polymerization processes. Its ability to generate acids upon exposure to light makes it suitable for curing resins used in dental materials and coatings .

- Photoacid Generation : The generation of photoacids is pivotal in applications such as microfabrication and lithography. DPI-DMAS exhibits favorable properties that enhance the efficiency of these processes compared to traditional photoinitiators .

- Biocompatibility Studies : Research indicates that DPI-DMAS can be incorporated into biocompatible materials without adversely affecting cell viability. This property is crucial for its use in medical devices and tissue engineering applications .

Case Studies

Several studies have highlighted the effectiveness of DPI-DMAS in practical applications:

- Study on Dental Materials : A study demonstrated that incorporating DPI-DMAS into dental resins improved the curing efficiency under visible light conditions, leading to enhanced mechanical properties of the final product .

- Microfabrication Techniques : In a comparative analysis, DPI-DMAS was shown to outperform traditional photoinitiators in terms of polymerization speed and resolution in microfabrication applications .

Propriétés

IUPAC Name |

9,10-dimethoxyanthracene-2-sulfonate;diphenyliodanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5S.C12H10I/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-9H,1-2H3,(H,17,18,19);1-10H/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCBPOWGXHULPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23IO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584187 | |

| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137308-86-2 | |

| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.